

# (S)-HH2853: A Technical Guide to In Vivo Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (S)-HH2853 |           |
| Cat. No.:            | B15144053  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(S)-HH2853, hereafter referred to as HH2853, is a potent, orally bioavailable, and selective small molecule dual inhibitor of the histone lysine methyltransferases EZH1 (enhancer of zeste homolog 1) and EZH2 (enhancer of zeste homolog 2).[1][2][3] As the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), EZH1 and EZH2 play a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Dysregulation of PRC2 activity is implicated in the pathogenesis of various malignancies. HH2853 has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in clinical trials, particularly in cancers with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] This document provides a comprehensive overview of the in vivo pharmacodynamics of HH2853, including its mechanism of action, available quantitative data from preclinical and clinical studies, and relevant experimental methodologies.

## **Core Mechanism of Action**

HH2853 exerts its anti-neoplastic effects by inhibiting the enzymatic activity of both EZH1 and EZH2.[1][2] This dual inhibition leads to a significant reduction in the levels of H3K27 mono-, di-, and tri-methylation (H3K27me1/2/3).[1] The decrease in this repressive histone mark results in the derepression of PRC2 target genes, including tumor suppressor genes, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.[1] The dual



inhibitory action on both EZH1 and EZH2 is believed to be more effective than targeting EZH2 alone, as EZH1 can partially compensate for the loss of EZH2 function.[1]

## **Signaling Pathway Diagram**



#### HH2853 Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of (S)-HH2853.



## **Quantitative In Vitro and In Vivo Pharmacodynamics**

HH2853 has demonstrated potent and selective inhibition of EZH1 and EZH2 in biochemical assays and significant anti-tumor efficacy in both preclinical and clinical settings.

**Table 1: In Vitro Enzymatic Inhibition** 

| Target         | IC50 (nM)   | Comparator<br>(Tazemetostat)<br>IC50 (nM) | Reference |
|----------------|-------------|-------------------------------------------|-----------|
| Wild-type EZH2 | 2.21 - 5.36 | Similar                                   | [1][2]    |
| Mutant EZH2    | 2.21 - 5.36 | Similar                                   | [1][2]    |
| EZH1           | 9.26        | 58.43                                     | [1][2]    |

Table 2: Clinical Pharmacodynamics and Efficacy (Phase I/Ib Studies)



| Cancer Type                                                                   | Dose Range     | Pharmacodyna<br>mic Effect                                                           | Key Efficacy<br>Results                                                               | Reference |
|-------------------------------------------------------------------------------|----------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| Relapsed/Refract<br>ory Non-Hodgkin<br>Lymphoma &<br>Advanced Solid<br>Tumors | 50-800 mg BID  | >90% inhibition<br>of H3K27me3 in<br>granulocytes and<br>monocytes at<br>400-800 mg. | Responses<br>observed from<br>200-800 mg.                                             | [4]       |
| Epithelioid<br>Sarcoma (ES)                                                   | 400-800 mg BID | Not specified                                                                        | ORR: 28.1%;<br>DCR: 78.1%. At<br>400mg BID,<br>ORR was 36.4%<br>and DCR was<br>81.8%. | [5]       |
| Relapsed/Refract<br>ory Peripheral T-<br>Cell Lymphoma<br>(PTCL)              | 300-600 mg BID | Not specified                                                                        | ORR: 67.6% (29.4% CR, 38.2% PR). Recommended Phase II Dose (RP2D): 400 mg BID.        | [6]       |

ORR: Overall Response Rate; DCR: Disease Control Rate; CR: Complete Response; PR: Partial Response; BID: Twice Daily.

## **Experimental Protocols**

Detailed preclinical experimental protocols for HH2853 are not extensively available in the public domain. However, the methodologies for the clinical trials provide insight into the in vivo evaluation of HH2853 in humans.

## Protocol: Phase I/II Clinical Trial in Relapsed/Refractory NHL and Advanced Solid Tumors (NCT04390437)

This first-in-human, open-label, multi-center study was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity



of HH2853.[4][7]

#### Study Design:

- Dose Escalation Phase: Employed an accelerated titration design followed by a Bayesian optimal interval design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4] Six dose levels were evaluated: 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg, administered orally twice daily (BID) in continuous 28-day cycles.[4]
- Dose Expansion Phase: Further evaluates the safety and efficacy at the determined RP2D in specific patient cohorts.[7]

#### Key Assessments:

- Safety and Tolerability: Monitored for treatment-related adverse events (TRAEs) and doselimiting toxicities (DLTs).[4]
- Pharmacokinetics (PK): Blood samples were collected to assess the dose-related exposure to HH2853.[4]
- Pharmacodynamics (PD): H3K27me3 levels in peripheral blood granulocytes and monocytes were measured to confirm target engagement and inhibition.[4]
- Efficacy: Tumor responses were evaluated according to RECIST 1.1 criteria.[5]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow of the Phase I clinical trial for HH2853.

## **Preclinical In Vivo Studies**

HH2853 has demonstrated superior anti-tumor efficacy in multiple tumor xenograft models compared to the EZH2-selective inhibitor tazemetostat at comparable dose levels.[1][2][8] These preclinical studies were conducted in various cancer cell lines with EZH2 gain-of-function mutations or alterations in the SWI/SNF complex.[1][2] Furthermore, HH2853 exhibited a superior pharmacokinetic profile compared to tazemetostat in these preclinical models.[1][2]



While specific protocols and quantitative tumor growth inhibition data from these studies are not publicly available, the consistent reporting of superior efficacy underscores the potential of dual EZH1/2 inhibition.

## Conclusion

**(S)-HH2853** is a promising dual EZH1/2 inhibitor with a well-defined mechanism of action centered on the reduction of H3K27 methylation. In vivo pharmacodynamic studies, primarily from early-phase clinical trials, have confirmed significant target engagement at tolerable doses, leading to encouraging anti-tumor activity in a range of hematological and solid tumors. The available data supports the continued development of HH2853 as a potential therapeutic agent for cancers with dysregulated PRC2 activity. Further publication of detailed preclinical data will be beneficial for a more comprehensive understanding of its in vivo pharmacodynamic profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Haihe Biopharma Announces Preliminary Results of the First-in-Human Clinical Study of EZH1/2 Inhibitor HH2853 at AACR Annual Meeting 2023 [haihepharma.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Haihe Biopharma Announces Preliminary Results from the Phase 1 Part of a First-in-Human Phase I/II Study of EZH1/2 Inhibitor HH2853 in the Epithelioid Sarcoma Population at ASCO Annual Meeting 2023 [haihepharma.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Safety and efficacy of HH2853, a novel EZH1/2 dual inhibitor, in patients with refractory solid tumours or non-Hodgkin lymphomas: a phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [(S)-HH2853: A Technical Guide to In Vivo Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144053#s-hh2853-pharmacodynamics-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com